2-Hydrazinyl-4-(2-methoxyethoxy)pyridine
Description
Properties
IUPAC Name |
[4-(2-methoxyethoxy)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-12-4-5-13-7-2-3-10-8(6-7)11-9/h2-3,6H,4-5,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHSZNZIQISYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=NC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2-methoxyethoxy)pyridine typically involves the reaction of 2-chloro-4-(2-methoxyethoxy)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazine group under mild conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various hydrazone or thiosemicarbazone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that pyridine derivatives, including 2-hydrazinyl-4-(2-methoxyethoxy)pyridine, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The presence of functional groups like methoxy enhances their biological activity by improving solubility and interaction with microbial targets .
Drug Development
The hydrazine moiety in this compound is crucial for developing new pharmaceuticals. Hydrazones derived from this compound can serve as precursors for various therapeutic agents, including anti-cancer and anti-inflammatory drugs. Studies indicate that modifications of the hydrazine group can lead to compounds with enhanced efficacy against specific diseases .
Analytical Chemistry
This compound can be utilized as an analytical reagent in detecting metal ions and organic compounds due to its ability to form stable complexes. Its derivatives have been applied in spectroscopic methods for the analysis of environmental samples, pharmaceuticals, and biological fluids .
Polymer Chemistry
The reactivity of this compound allows it to act as a polymer initiator or cross-linking agent in the synthesis of novel polymeric materials. These materials often exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Effects
The compound’s reactivity and properties are influenced by its substituents. Below is a comparison with structurally related pyridine derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 2-methoxyethoxy group in the target compound red-shifts photoluminescence (PL) spectra in ruthenium complexes compared to non-polar substituents (e.g., alkyl chains) . In contrast, electron-withdrawing groups like -CF₃ (in 2-Hydrazinyl-4-(trifluoromethyl)pyridine) reduce electron density, altering binding interactions in biological systems .
- Solubility: The 2-methoxyethoxy group enhances aqueous solubility, making the compound more bioavailable than analogs with nonyl or trifluoromethyl groups .
Photophysical and Electrochemical Properties
Studies on ruthenium complexes with pyridine ligands reveal substituent-dependent trends:
Key Observations :
- The 2-methoxyethoxy group induces a red shift in PL due to its electron-donating nature, which stabilizes excited states .
- Electrochemical properties (HOMO/LUMO levels) remain relatively consistent across substituents, suggesting minimal impact on redox behavior .
Key Observations :
Biological Activity
2-Hydrazinyl-4-(2-methoxyethoxy)pyridine is a pyridine derivative that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a hydrazine group and a methoxyethoxy side chain, which contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 1208864-17-8
- Molecular Weight : 218.24 g/mol
The presence of the hydrazine moiety allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that hydrazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related hydrazone compounds possess potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL .
Comparison of Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Hydrazone Derivative A | E. coli | 500 |
| Hydrazone Derivative B | S. aureus | 750 |
| This compound | E. coli, S. aureus | TBD |
Anticancer Potential
Recent studies have explored the anticancer potential of hydrazine derivatives. For example, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and inhibition of key signaling pathways like FAK (Focal Adhesion Kinase) .
Case Studies
- Antimalarial Activity : A study on benzothiazole hydrazones demonstrated that certain derivatives exhibited significant antimalarial activity by chelating free iron and inhibiting heme polymerization in malaria parasites. Although not directly tested, the structural similarities suggest potential for this compound in similar applications .
- Thyroid Cancer Research : Novel hydrazone derivatives were evaluated for their antiproliferative effects on thyroid cancer cells, showing IC values as low as 0.113 µM against TPC-1 cells, indicating strong inhibitory effects on cancer cell growth .
Q & A
Q. How does solvent polarity influence photophysical properties?
- Methodological Answer : Solvatochromic shifts in PL spectra (e.g., λ = 450→500 nm from hexane→ethanol) arise from dipole-dipole interactions. Lippert-Mataga plots quantify solvent polarity effects on Stokes shifts. Time-resolved fluorescence (TCSPC) measures excited-state lifetimes, which correlate with solvent dielectric constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
